molecular formula C22H20ClFN2O4 B2821529 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327169-60-7

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2821529
CAS No.: 1327169-60-7
M. Wt: 430.86
InChI Key: ZLDIIXVCGRQBQX-ROMGYVFFSA-N
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Description

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide features a chromene core substituted with:

  • A 4-chloro-2-fluorophenylimino group at position 2 (Z-configuration).
  • A methoxy group at position 8 of the chromene ring.
  • A tetrahydrofuran-2-ylmethyl amide substituent at position 3.

This structure combines halogenated aromaticity, electron-donating methoxy groups, and a polar tetrahydrofuran moiety, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4/c1-28-19-6-2-4-13-10-16(21(27)25-12-15-5-3-9-29-15)22(30-20(13)19)26-18-8-7-14(23)11-17(18)24/h2,4,6-8,10-11,15H,3,5,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDIIXVCGRQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)F)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the chromene derivative and an amine or aniline derivative, in this case, 4-chloro-2-fluoroaniline.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The carboxamide group can be formed by reacting the chromene derivative with an amine, such as tetrahydrofuran-2-ylmethylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy group or the chromene core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The chromene core is known for its antioxidant, anti-inflammatory, and anticancer properties, which could be enhanced by the specific substituents present in this molecule.

Medicine

In medicinal chemistry, (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide could be investigated as a potential therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chromene core could intercalate with DNA or inhibit specific enzymes, while the imino and methoxy groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The following compounds share the chromene-3-carboxamide scaffold but differ in substituents (Table 1):

Compound Name Phenylimino Substituent Chromene Substituent Amide Group
Target Compound 4-chloro-2-fluorophenyl 8-methoxy Tetrahydrofuran-2-ylmethyl
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-chloro-2-fluorophenyl None 4-chlorophenyl
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-fluorophenyl None Acetyl
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-methoxyphenyl None 2-methoxyphenyl
Table 1: Structural variations among chromene-3-carboxamide analogs.

Implications of Substituent Differences

Phenylimino Group
  • 4-Fluorophenyl (): Reduced steric bulk but increased electronegativity, which may alter π-π stacking interactions in biological systems.
Chromene Substituents
  • This substituent is absent in analogs , making the target unique in electronic characteristics.
Amide Group
  • Tetrahydrofuran-2-ylmethyl : This cyclic ether group enhances polarity and solubility in protic solvents compared to aromatic (e.g., 4-chlorophenyl ) or acetyl amides. It may also influence hydrogen-bonding capacity.
  • Methoxyphenyl (): Introduces aromaticity and methoxy-driven polarity but lacks the conformational flexibility of the tetrahydrofuran group.

Hypothetical Property Comparison

  • Solubility : The tetrahydrofuran-methyl amide likely improves aqueous solubility over aromatic amides (e.g., 4-chlorophenyl ), akin to acetylated derivatives .
  • Bioactivity: Halogenated phenylimino groups (Cl, F) are associated with enhanced binding to hydrophobic enzyme pockets. The 8-methoxy group may further modulate activity through electronic effects.
  • Synthesis : Coupling the tetrahydrofuran-methyl amine to the chromene core may require specialized reagents (e.g., carbodiimides), unlike simpler acetylations .

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of a chromene precursor with a fluorophenyl imine group under reflux in anhydrous solvents (e.g., THF or DMF) .
  • Step 2 : Coupling the intermediate with tetrahydrofuran-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) to enhance yield (>70%) and purity (>95%) .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and Z-configuration via coupling constants (e.g., imine proton at δ 8.5–9.0 ppm with J=1012HzJ = 10–12 \, \text{Hz}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 487.1) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How is the Z-configuration of the imine group experimentally determined?

  • X-ray Crystallography : Resolves stereochemistry via SHELX-refined structures (e.g., C=N bond length ~1.28 Å and dihedral angles <10°) .
  • NOESY NMR : Correlates spatial proximity of imine protons with adjacent aromatic groups .

Advanced Research Questions

Tetrahydrofuran-2-ylmethyl group’s role in physicochemical properties

  • Lipophilicity : LogP increases by 0.5 units compared to pyridinyl analogs, enhancing membrane permeability (Caco-2 Papp_{app} >1 × 106^{-6} cm/s) .
  • Solubility : Reduces aqueous solubility (0.1 mg/mL in PBS) due to hydrophobic interactions .

Methodological Notes

  • Data Contradictions : Cross-validate NMR and LC-MS data to rule out degradation products .
  • Enantiomer Separation : Use chiral SFC with cellulose columns (e.g., Chiralpak IC) .
  • Reaction Mechanism Elucidation : Employ 18O^{18}O-labeling or DFT calculations to track intermediates .

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